molecular formula C12H10N2O4 B5050065 N-(2-methyl-4-nitrophenyl)-2-furamide

N-(2-methyl-4-nitrophenyl)-2-furamide

Cat. No.: B5050065
M. Wt: 246.22 g/mol
InChI Key: KTPQOUKFQUCYCP-UHFFFAOYSA-N
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Description

Contextual Background of Furan-Based Compounds in Chemical Research

Furan (B31954) is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. numberanalytics.comutripoli.edu.lyijsrst.com Its planar, unsaturated ring structure, which possesses six π-electrons satisfying Hückel's rule of aromaticity, imparts unique chemical properties and a degree of stability, though it is less stable than benzene. numberanalytics.com The first furan derivative, 2-furoic acid, was discovered in 1780. utripoli.edu.lyresearchgate.net Since then, furan and its derivatives have become fundamental building blocks in various areas of chemical research and industry. ijsrst.com

Furan-based compounds are integral to the development of advanced materials and polymers; for instance, polyfurfuryl alcohol is used in producing thermosetting resins. numberanalytics.com In the pharmaceutical and medicinal chemistry sectors, the furan nucleus is a pharmacologically active entity found in numerous bioactive molecules and drugs, such as the antibiotic Furazolidone. numberanalytics.comresearchgate.netnih.gov The incorporation of the furan ring can enhance a molecule's biological activity and pharmacokinetic properties. numberanalytics.com Researchers continue to explore furan chemistry to develop novel synthesis methods and applications, including their potential use in sustainable energy and as alternatives to non-renewable resources. numberanalytics.com

Significance of N-Substituted Furan-2-Carboxamides in Academic Investigations

Within the broad class of furan derivatives, N-substituted furan-2-carboxamides have garnered significant attention in academic research. The carboxamide linkage (–CO–NH–) is a crucial functional group in biological systems, notably for its stability against hydrolysis in peptides. nih.gov When combined with the furan scaffold, it creates a class of compounds with diverse and promising biological activities.

Scientific investigations have revealed that N-substituted furan-2-carboxamides possess a wide range of potential applications. Studies have demonstrated their efficacy as anticancer agents, with some derivatives showing potent cytotoxic activities against various human cancer cell lines. nih.gov Other research has highlighted their potential as antibacterial agents, with certain N-(4-bromophenyl)furan-2-carboxamide analogues showing effectiveness against drug-resistant bacteria. nih.gov Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with significant antibiofilm activity against Pseudomonas aeruginosa. researchgate.net The versatility of this scaffold allows for the synthesis of large libraries of compounds, making it a valuable target in drug discovery and medicinal chemistry. mdpi.comresearchgate.netnih.gov

Research Trajectory and Potential Areas of Inquiry for N-(2-methyl-4-nitrophenyl)-2-furamide

This compound belongs to the N-substituted furan-2-carboxamide family. While extensive research exists for the general class, specific detailed studies on this particular molecule are not widely published. The research trajectory for this compound is therefore largely projective, based on the known properties of its constituent parts and the activities of structurally similar compounds.

The presence of a nitro group on the phenyl ring is a significant feature. Nitroaromatic compounds are known for their roles in various bioactive agents, including those with antimicrobial and anticancer properties. nih.gov For example, nitroimidazole-based drugs are activated under hypoxic conditions, a characteristic often found in solid tumors and anaerobic bacterial infections. nih.gov This suggests a potential area of inquiry for this compound could be in the development of hypoxia-activated therapeutic agents.

Furthermore, the synthesis and crystal structure of related benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, have been characterized, revealing details about their molecular conformation and intermolecular interactions like hydrogen bonding. tubitak.gov.trresearchgate.net Similar crystallographic studies on this compound would be essential to understand its solid-state structure and potential for polymorphism, which are critical aspects in materials science and pharmaceutical development.

Future research could focus on:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound. google.comgoogle.com A full characterization using techniques like NMR, IR spectroscopy, and mass spectrometry would be the foundational step. nih.govtubitak.gov.tr

Crystal Structure Analysis: Performing single-crystal X-ray diffraction to determine its precise three-dimensional structure, hydrogen bonding patterns, and molecular packing. tubitak.gov.trmdpi.com

Biological Screening: Investigating its potential as an antimicrobial, anticancer, or antibiofilm agent, given the known activities of related furan-2-carboxamides and nitroaromatic compounds. nih.govresearchgate.netnih.gov

Computational Studies: Employing density functional theory (DFT) and molecular docking to predict its electronic properties, reactivity, and potential biological targets. nih.gov

Detailed Research Findings

While specific experimental research reports on this compound are limited in publicly accessible literature, its fundamental properties can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 2859569. nih.gov

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
IUPAC Name N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
CAS Number 300729-63-9
Topological Polar Surface Area 98.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Complexity 330
Formal Charge 0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPQOUKFQUCYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 2-methyl-4-nitrophenyl group and the furan (B31954) ring. The methyl group protons would likely appear as a singlet in the upfield region. The aromatic protons on the nitrophenyl ring would exhibit complex splitting patterns (doublets and doublets of doublets) in the downfield aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The furan ring protons would also appear in the aromatic region, with their characteristic coupling patterns revealing their relative positions on the heterocyclic ring. The amide proton (N-H) would typically be observed as a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A ¹³C NMR spectrum for N-(2-methyl-4-nitrophenyl)-2-furamide is noted to be available from Aldrich Chemical Company, Inc., though the specific data is not publicly available in the searched literature. nih.gov One would anticipate distinct signals for the methyl carbon, the carbons of the phenyl ring, the carbons of the furan ring, and the carbonyl carbon of the amide group. The positions of these signals would be indicative of their chemical environment. For instance, the carbonyl carbon would be found significantly downfield, while the methyl carbon would be in the upfield region.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: As specific experimental data is not available in the searched literature, this table represents predicted values based on general principles of NMR spectroscopy and data for analogous structures.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)2.2 - 2.5 (s)15 - 25
Furan Ring Protons6.5 - 7.8 (m)110 - 150
Phenyl Ring Protons7.5 - 8.5 (m)115 - 150
Amide Proton (-NH)8.5 - 10.0 (br s)N/A
Carbonyl Carbon (C=O)N/A155 - 165

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₀N₂O₄, which corresponds to a molecular weight of approximately 246.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 246. The fragmentation pattern would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of characteristic fragment ions corresponding to the 2-furoyl cation and the 2-methyl-4-nitrophenylamino radical, or the 2-methyl-4-nitrophenylaminium cation and the 2-furoyl radical. Other potential fragmentations include the loss of the nitro group (NO₂) or the methyl group (CH₃).

Table 2: Predicted Mass Spectrometry Data for this compound (Note: Specific experimental fragmentation data is not available in the searched literature. This table outlines predicted major fragment ions.)

m/z Value Predicted Fragment Ion
246[M]⁺ (Molecular Ion)
152[C₇H₈N₂O₂]⁺ (2-methyl-4-nitroaniline fragment)
95[C₅H₃O₂]⁺ (Furoyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band would be expected for the carbonyl (C=O) stretching of the amide group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands, one for the asymmetric stretching (around 1500-1550 cm⁻¹) and one for the symmetric stretching (around 1330-1370 cm⁻¹). The C-O stretching of the furan ring would also produce a characteristic signal.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: Specific experimental IR data is not available in the searched literature. This table presents the expected absorption ranges for the key functional groups.)

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 2960
C=O Stretch (Amide)1650 - 1680
N-O Stretch (Nitro, Asymmetric)1500 - 1550
N-O Stretch (Nitro, Symmetric)1330 - 1370
C-N Stretch1200 - 1350
C-O Stretch (Furan)1000 - 1300

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₂H₁₀N₂O₄), the theoretical elemental composition can be calculated based on its molecular weight of 246.22 g/mol . nih.gov

The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and elemental composition of the sample.

Table 4: Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C)58.54
Hydrogen (H)4.09
Nitrogen (N)11.38
Oxygen (O)26.00

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing its purity.

TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A pure sample of this compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.

HPLC is a more sophisticated and quantitative technique that can provide a precise measure of purity. A pure sample will show a single peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). Commercial suppliers, such as BLDpharm, often provide HPLC data to certify the purity of their compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure.

Biological Activity Investigations Preclinical Research

In Vitro Screening Methodologies for Biological Potential

In vitro screening serves as the initial step in evaluating the biological promise of a new chemical entity. These assays are designed to rapidly assess a compound's potential against a range of biological targets in a controlled, non-living system.

Evaluation of Antimicrobial Activity in Model Organisms

To determine the antimicrobial potential of N-(2-methyl-4-nitrophenyl)-2-furamide, a standard approach would involve screening against a panel of clinically relevant microorganisms. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger).

The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is commonly determined using broth microdilution or agar (B569324) dilution methods. Results would be presented in a data table, as exemplified below.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL) No experimental data is available for this compound. The table below is for illustrative purposes only.

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 N/A
Bacillus subtilis ATCC 6633 N/A
Escherichia coli ATCC 25922 N/A
Pseudomonas aeruginosa ATCC 27853 N/A
Candida albicans ATCC 90028 N/A

N/A: Not Available

Assessment of Antiproliferative Activity against Cancer Cell Lines (Non-human)

The potential of this compound to inhibit the growth of cancer cells would be assessed using a panel of non-human cancer cell lines. This initial screening helps to identify any cytotoxic or cytostatic effects. Commonly used cell lines for such preliminary studies might include murine leukemia (e.g., L1210) or other well-characterized non-human tumor cell lines.

The antiproliferative activity is typically quantified by determining the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell proliferation after a defined incubation period (e.g., 48 or 72 hours). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.

Table 2: Hypothetical Antiproliferative Activity of this compound (IC₅₀ in µM) No experimental data is available for this compound. The table below is for illustrative purposes only.

Cell Line Cancer Type IC₅₀ (µM)
L1210 Murine Leukemia N/A
B16-F10 Murine Melanoma N/A

N/A: Not Available

Exploration of Other Relevant Biological Activities (e.g., Enzyme Inhibition)

The chemical structure of this compound suggests the potential for interaction with various enzymes. The nitrophenyl group, for instance, is known to be a feature in some enzyme inhibitors. Therefore, a broader screening against a panel of relevant enzymes could reveal other biological activities. This might include, but is not limited to, kinases, proteases, or enzymes involved in microbial metabolic pathways. The results of such screenings would typically be reported as the concentration of the compound required for 50% inhibition of enzyme activity (IC₅₀).

Cellular Assays for Biological Response

Following initial in vitro screening, cellular assays are employed to understand the mechanism of action of a compound on a cellular level. These assays provide more detailed information about how the compound affects cell health and induces cell death.

Cell Viability and Growth Inhibition Studies (In Vitro)

Should this compound show promise in initial antiproliferative screens, further studies would be conducted to confirm its effect on cell viability and to monitor growth inhibition over time. These assays would typically utilize a broader panel of human cancer cell lines.

Cell viability assays, such as the MTT or resazurin-based assays, would be used to generate dose-response curves and confirm IC₅₀ values. Growth inhibition studies, often conducted over several days, would involve treating cells with the compound at various concentrations and counting the number of viable cells at different time points. This provides insight into whether the compound is cytostatic (inhibits cell division) or cytotoxic (kills cells).

Apoptosis and Necrosis Pathway Analysis (In Vitro)

To determine the mode of cell death induced by this compound, apoptosis and necrosis pathway analysis would be performed. A common method for this is flow cytometry using fluorescent dyes that differentiate between viable, apoptotic, and necrotic cells. For example, Annexin V staining can identify early apoptotic cells, while propidium (B1200493) iodide (PI) is used to identify late apoptotic and necrotic cells due to its ability to enter cells with compromised membranes.

These analyses would quantify the percentage of cells undergoing each type of cell death in response to treatment. Further mechanistic studies could involve Western blotting to detect the activation of caspases (key mediators of apoptosis) or the release of cytochrome c from mitochondria.

Table 3: Hypothetical Apoptosis/Necrosis Induction by this compound No experimental data is available for this compound. The table below is for illustrative purposes only.

Treatment Concentration (µM) % Viable Cells % Apoptotic Cells % Necrotic Cells
0 (Control) N/A N/A N/A
IC₅₀ N/A N/A N/A
2 x IC₅₀ N/A N/A N/A

N/A: Not Available

Cell Cycle Modulation Investigations (In Vitro)

Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical studies investigating the in vitro cell cycle modulation effects of the chemical compound this compound.

While research exists on various nitrophenyl and furan-containing compounds, the direct examination of this compound's impact on cell cycle progression, including potential cell cycle arrest at G1, S, or G2/M phases, has not been documented in the accessible scientific domain. Consequently, there is no research data, including methodologies such as flow cytometry analysis, or corresponding data tables detailing the dose-dependent effects of this specific compound on the cell cycle of any cell line.

Therefore, the creation of an article section with detailed research findings and data tables on the cell cycle modulation investigations of this compound is not possible at this time due to the absence of primary research on this topic.

Mechanistic Studies of Biological Action

Identification of Potential Molecular Targets

There is no available information identifying the potential molecular targets of N-(2-methyl-4-nitrophenyl)-2-furamide.

Ligand-Receptor Interaction Studies

No ligand-receptor interaction studies for this compound have been published.

Enzymatic Inhibition Assays and Kinetics

Data from enzymatic inhibition assays and kinetic studies for this compound are not available in the current scientific literature.

Modulation of Cellular Signaling Pathways

There is no information on how this compound may modulate any cellular signaling pathways.

Protein Binding and Conformational Changes

Studies detailing the protein binding characteristics and any resulting conformational changes for this compound have not been reported.

Structure Activity Relationship Sar Studies and Analogue Design

Design Principles for N-(2-methyl-4-nitrophenyl)-2-furamide Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles. A primary strategy involves the bioisosteric replacement of functional groups to enhance potency, improve pharmacokinetic properties, or reduce potential toxicity. nih.govnih.gov The core structure consists of three key components amenable to modification: the furan (B31954) ring, the central amide linkage, and the substituted phenyl ring.

Design principles often focus on:

Modification of the Phenyl Ring Substituents: The nitro and methyl groups on the phenyl ring are significant for the compound's activity. The nitro group, in particular, is often crucial for the biological activity of nitroaromatic compounds, as its enzymatic reduction can lead to toxic species that exert a therapeutic effect. researchgate.net Analogues can be designed by altering the position and nature of these substituents to probe their electronic and steric effects on activity.

Alteration of the Furan Ring: The furan ring itself can be a target for modification. Introducing substituents on the furan ring or replacing it with other five-membered heterocycles (scaffold hopping) can modulate the compound's biological profile. ijabbr.com

Modification of the Amide Linker: The amide bond provides a key structural linkage. Modifications in this region, such as introducing different linker types, have been shown to significantly impact the biological activity of furan-2-carboxamides. nih.gov

Impact of Substituent Modifications on Biological Activity Profiles

Systematic modifications of the this compound scaffold have provided insights into the SAR of this class of compounds. The biological activity is sensitive to the nature and position of substituents on both the furan and the phenyl rings.

Research on related furan-2-carboxamide derivatives has demonstrated that:

Substituents on the Phenyl Ring: In a series of carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donating substituents on the phenyl ring was found to enhance their anti-cancer activity. nih.gov For instance, a para-methyl-substituted derivative showed greater anticancer activity compared to other analogues. nih.gov Conversely, in other series, such as 5-aryl-furan-2-carboxamide derivatives acting as urotensin-II receptor antagonists, electron-withdrawing groups like fluorine on the phenyl ring were beneficial, with a 3,4-difluorophenyl analog showing high potency. nih.gov This highlights that the optimal substitution pattern is dependent on the specific biological target.

Substituents on the Furan Ring: The introduction of aryl groups at the C-5 position of the furan ring has been a successful strategy in developing potent urotensin-II receptor antagonists. nih.gov

The Nitro Group: The nitro group is a critical determinant of activity in many nitrofuran derivatives. researchgate.net Its presence is often essential for the compound's mechanism of action, particularly in antimicrobial applications. researchgate.net

The following table summarizes findings on how substituent modifications affect the biological activity of related furan-2-carboxamide derivatives.

Compound Series Substituent Modification Impact on Biological Activity Reference
Carbamothioyl-furan-2-carboxamidesElectron-donating groups on the phenyl ring (e.g., para-methyl)Increased anti-cancer activity nih.gov
5-Aryl-furan-2-carboxamides3,4-difluorophenyl group at C-5 of the furan ringPotent urotensin-II receptor antagonism (IC50 = 6 nM) nih.gov
5-Nitrofuran derivativesPresence of the nitro groupCrucial for antibacterial activity researchgate.net
Furan-2-carboxamidesHalogens on the phenyl ringLed to better inhibition of biofilm formation nih.gov

Pharmacophore Elucidation for N-Substituted Furan-2-carboxamides

A pharmacophore model for N-substituted furan-2-carboxamides can be inferred from the collective SAR data. This model outlines the essential structural features required for biological activity.

Key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a potential hydrogen bond acceptor. mdpi.com

A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor. mdpi.com

An Aromatic/Heterocyclic Ring System: The furan ring serves as a central scaffold. ijabbr.com

A Substituted Aromatic Ring: The N-phenyl ring with its specific substitution pattern (e.g., the 2-methyl and 4-nitro groups) is crucial for molecular recognition and activity. The nitro group, in particular, often acts as a key electronic feature.

Defined Spatial Arrangement: The relative orientation of these features is critical for productive interaction with the biological target.

Molecular docking studies on related furan-2-carboxamides have suggested that the amide moiety often plays a crucial role in binding to the active site of enzymes, forming key hydrogen bonds. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. nih.govresearchgate.net These approaches are applicable to the this compound scaffold to generate new analogues with potentially enhanced activity, better ADME (absorption, distribution, metabolism, and excretion) profiles, or to circumvent existing patents.

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov For the furan-2-carboxamide scaffold, potential bioisosteric replacements could include:

Replacing the furan ring with other five-membered heterocycles like thiophene, pyrrole, or oxazole. This can alter the electronic properties and metabolic stability of the molecule.

Substituting the nitro group with other electron-withdrawing groups such as a cyano or a sulfone group to modulate electronic effects and potentially reduce toxicity associated with nitroaromatics.

Replacing the methyl group with other small alkyl groups or a halogen to probe steric and electronic requirements.

A notable example from the literature is the successful bioisosteric replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety to improve antibiofilm activity. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central furan-2-carboxamide core with a structurally different scaffold that maintains the key pharmacophoric features in the correct spatial orientation. nih.govu-strasbg.fr This can lead to the discovery of completely novel chemical series. For instance, the furan ring could be replaced by a benzofuran (B130515) or indole (B1671886) scaffold, which are also prevalent in biologically active compounds. researchgate.netmdpi.com

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

Original Moiety Potential Bioisosteric Replacements Rationale
Furan RingThiophene, Pyrrole, Oxazole, Thiazole (B1198619)To modulate electronic properties, metabolic stability, and explore new interactions with the target.
Nitro GroupCyano, Sulfone, TrifluoromethylTo mimic the electron-withdrawing nature while potentially altering the toxicity profile.
Amide LinkerReverse Amide, Ester, Triazole, TetrazoleTo change hydrogen bonding patterns, metabolic stability, and conformational flexibility.

Computational and Cheminformatics Approaches

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-methyl-4-nitrophenyl)-2-furamide, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established from research on analogous compounds containing nitrophenyl and furan (B31954) moieties. For instance, studies on various nitrophenyl derivatives have successfully employed molecular docking to investigate their binding affinities with enzymes and receptors. chemrxiv.orgmanipal.eduresearchgate.net These studies typically involve preparing a 3D model of this compound and docking it into the active sites of known protein targets, such as those involved in cancer or microbial pathways.

The predicted binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furan ring or the nitrophenyl group and the amino acid residues of the target protein, are analyzed to understand the binding mode. For example, the nitro group is a strong hydrogen bond acceptor, and the aromatic rings can participate in various non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies would involve a set of structurally similar compounds with known activities to develop a predictive model.

Although a specific QSAR model for a series including this compound has not been detailed in available research, the approach is highly relevant. The process would involve calculating various molecular descriptors for this compound and its analogs. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with potentially higher efficacy.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecule over time at an atomic level. For this compound, MD simulations can be used to study its conformational flexibility, stability, and the dynamics of its interaction with a biological target.

In a typical MD simulation, the compound, either in a solvent or bound to a protein, is subjected to a series of calculations that simulate its movement over a period of time. This allows for the analysis of the stability of the ligand-protein complex, revealing how the interactions observed in static docking studies hold up in a dynamic environment. researchgate.net For this compound, MD simulations could reveal the preferred conformations of the molecule in solution and how the furan and nitrophenyl rings orient relative to each other, which is crucial for its interaction with a binding site. Studies on similar nitrobenzamide derivatives have utilized MD simulations to confirm the stability of the ligand within the binding site of target proteins. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and in silico methods offer a rapid and cost-effective way to predict these parameters. For this compound, several key ADME properties have been computationally predicted and are available in public databases. nih.govhit2lead.com

These predictions are based on the molecule's structure and physicochemical properties. For instance, Lipinski's rule of five, a widely used guideline to evaluate drug-likeness, can be assessed using these computed values. The predicted properties for this compound are summarized in the table below.

PropertyPredicted ValueReference
Molecular Weight246.22 g/mol nih.gov
XLogP3-AA2.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count2 nih.gov
LogP1.97 hit2lead.com
LogSW-3.07 hit2lead.com
Topological Polar Surface Area (tPSA)85.4 Ų hit2lead.com

These values suggest that this compound generally adheres to the criteria for good oral bioavailability. The LogP and XLogP3-AA values indicate moderate lipophilicity, which is favorable for membrane permeability. The topological polar surface area (tPSA) is also within a range that suggests good cell permeability. In silico studies on other furan-containing thiazole (B1198619) Schiff base derivatives have also shown good predicted ADME profiles. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on this compound are not widely published, research on related nitrophenyl and furan derivatives demonstrates the utility of this approach. mdpi.comresearchgate.netresearchgate.net Such calculations would allow for the optimization of the molecule's 3D geometry and the determination of its most stable conformation. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, thus providing insights into its chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify sites for potential intermolecular interactions, such as hydrogen bonding. These quantum chemical insights are fundamental for understanding the molecule's intrinsic properties and how it will interact with its biological environment.

Future Research Directions and Unaddressed Research Gaps

Advancements in Synthetic Methodologies for Diversification

Future research should focus on developing novel and efficient synthetic routes to N-(2-methyl-4-nitrophenyl)-2-furamide and its analogs. While general methods for amide bond formation are well-established, optimizing these for this specific scaffold could lead to higher yields, reduced reaction times, and more environmentally friendly processes. Exploration of microwave-assisted synthesis or flow chemistry could offer significant advantages over traditional batch methods.

Furthermore, the development of synthetic strategies that allow for easy diversification of the molecule is crucial. This would involve creating pathways to modify both the nitrophenyl and furan (B31954) rings. For instance, methods to introduce a variety of substituents at different positions on the phenyl ring or to alter the furan ring to other heterocycles would be highly valuable for creating a library of analogs for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Observed Biological Effects

Given the absence of reported biological data for this compound, the initial step would be broad biological screening to identify any potential activity. Based on the activities of related nitrophenyl and furan-containing compounds, which have shown promise as antimicrobial and anticancer agents, initial screens should prioritize these areas. nih.govnih.gov

Once any biological activity is confirmed, future research must delve into the underlying mechanism of action. This would involve a combination of in vitro and in silico techniques. For example, if the compound shows antibacterial properties, studies could investigate its effect on bacterial cell wall synthesis, protein synthesis, or DNA replication. Similarly, if anticancer activity is observed, research could focus on its impact on cell cycle progression, apoptosis, or specific signaling pathways.

Exploration of Novel Biological Targets and Research Areas

Beyond the initial focus on antimicrobial and anticancer activities, a broader exploration of biological targets is warranted. The presence of the nitro group, a known pharmacophore in various drugs, suggests potential for a range of biological interactions. nih.gov Future research could investigate its potential as an inhibitor of enzymes such as kinases, proteases, or oxidoreductases.

Furthermore, the furan moiety is a common scaffold in medicinal chemistry with diverse biological activities. Exploring the potential of this compound in areas such as anti-inflammatory, antiviral, or neuroprotective research could uncover novel therapeutic applications. High-throughput screening against a wide array of biological targets would be an effective strategy to identify unexpected activities.

Development of Advanced Computational Models for Predictive Studies

In parallel with experimental work, the development of computational models can significantly accelerate the research process. Molecular docking studies could be employed to predict the binding affinity of this compound and its virtual analogs to the active sites of various known biological targets. This can help in prioritizing the synthesis of compounds that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed once a sufficient number of analogs with corresponding biological data are available. These models can help in identifying the key structural features that are essential for the observed biological activity and guide the design of more potent and selective compounds.

Strategies for Overcoming Current Research Challenges

The primary challenge in the study of this compound is the current lack of any specific research data. Overcoming this requires a foundational research program that begins with its synthesis and proceeds through systematic biological evaluation.

Another potential challenge could be the metabolic stability and toxicity associated with the nitroaromatic group. Future research should include early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess the compound's drug-like properties. Strategies to mitigate potential toxicity, such as bioisosteric replacement of the nitro group, could be explored if necessary.

Potential for Further Analog Development and Optimization in Preclinical Settings

Should initial studies reveal promising biological activity, a focused program on analog development and preclinical optimization would be the logical next step. This would involve synthesizing and testing a series of structurally related compounds to establish a clear SAR. The goal would be to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

The most promising lead compounds would then advance to more extensive preclinical testing, including in vivo efficacy studies in relevant animal models and comprehensive safety and toxicology assessments. This systematic approach will be essential to determine if this compound or its derivatives have the potential to be developed into new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.